Tandospirone citrate

Description

Propriétés

IUPAC Name |

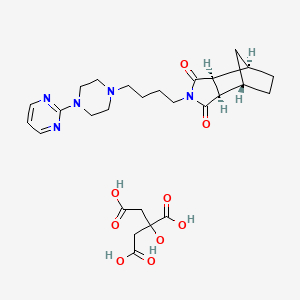

2-hydroxypropane-1,2,3-tricarboxylic acid;(1S,2R,6S,7R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O2.C6H8O7/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3,6-7,15-18H,1-2,4-5,8-14H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t15-,16+,17+,18-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLGUJHNIWGCKM-DPFKZJTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112457-95-1 | |

| Record name | 4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-, (3aR,4S,7R,7aS)-rel-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112457-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tandospirone citrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112457951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TANDOSPIRONE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R8E9BWM4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Tandospirone Citrate on 5-HT1A Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tandospirone citrate, an anxiolytic and antidepressant agent of the azapirone class, exerts its primary therapeutic effects through a potent and selective interaction with the serotonin 1A (5-HT1A) receptor. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning tandospirone's action on 5-HT1A receptors, intended for professionals in neuroscience research and drug development. The document details the drug's binding affinity, its partial agonist activity, and the subsequent intracellular signaling cascades it modulates. Quantitative data are presented in tabular format for clarity, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Tandospirone is a second-generation anxiolytic that demonstrates a distinct pharmacological profile compared to traditional benzodiazepines, notably lacking sedative, muscle relaxant, and dependency-inducing properties.[1][2] Its clinical efficacy in treating generalized anxiety disorder and its potential applications in other central nervous system (CNS) disorders, such as depression and Parkinson's disease, stem from its specific modulation of the serotonergic system.[3][4] The 5-HT1A receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is the principal molecular target of tandospirone.[5] These receptors are strategically located both presynaptically on serotonin neurons in the raphe nuclei and postsynaptically in various brain regions, including the hippocampus, amygdala, and cortex, allowing for intricate regulation of neuronal activity and mood.[1][5]

Binding Affinity and Selectivity

Tandospirone exhibits a high and selective affinity for the 5-HT1A receptor. Radioligand binding assays have consistently demonstrated its potent interaction at this site.

Table 1: Binding Affinity of Tandospirone for 5-HT1A and Other Receptors

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| 5-HT1A | 27 ± 5 | [3][6] |

| 5-HT1C | 1300 - 41000 | [6] |

| 5-HT2 | 1300 - 41000 | [6] |

| α1-adrenergic | 1300 - 41000 | [6] |

| α2-adrenergic | 1300 - 41000 | [6] |

| Dopamine D1 | 1300 - 41000 | [6] |

| Dopamine D2 | 1300 - 41000 | [6] |

| 5-HT1B | Inactive | [6] |

| 5-HT Uptake Sites | Inactive | [6] |

| β-adrenergic | Inactive | [6] |

| Muscarinic Cholinergic | Inactive | [6] |

| Benzodiazepine | Inactive | [6] |

As illustrated in Table 1, tandospirone's affinity for the 5-HT1A receptor is significantly higher—by approximately two to three orders of magnitude—than for other serotonin receptor subtypes and various other neurotransmitter receptors.[6] This high selectivity contributes to its favorable side-effect profile, minimizing off-target effects.[3]

Partial Agonist Activity at 5-HT1A Receptors

Tandospirone is characterized as a partial agonist at 5-HT1A receptors.[1][6] This means it binds to the receptor and elicits a functional response that is lower than that of a full agonist, such as serotonin itself or the experimental compound 8-OH-DPAT.[6] The partial agonism of tandospirone is a critical aspect of its mechanism, allowing it to modulate serotonergic activity in a balanced manner. It acts as a full agonist at presynaptic 5-HT1A autoreceptors in the raphe nuclei, which inhibits serotonin synthesis and release, while functioning as a partial agonist at postsynaptic 5-HT1A receptors in forebrain regions.[3]

Table 2: Functional Activity of Tandospirone at 5-HT1A Receptors

| Assay | Parameter | Value | Reference |

| Adenylate Cyclase Activity | Agonist Effect vs. 8-OH-DPAT | ~60% | [6] |

| Forskolin-stimulated Adenylate Cyclase Inhibition | Efficacy | High, comparable to 5-HT and 8-OH-DPAT | [7] |

Intracellular Signaling Pathways

Activation of the 5-HT1A receptor by tandospirone initiates a cascade of intracellular events mediated by the Gi/o family of G-proteins.[3][8] This leads to the modulation of several key downstream signaling pathways.

Inhibition of Adenylyl Cyclase

Upon binding of tandospirone to the 5-HT1A receptor, the associated Giα subunit of the G-protein is activated.[3] This activated subunit subsequently inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[7][9] The reduction in cAMP levels results in decreased activity of protein kinase A (PKA), a key enzyme in many cellular processes.[3][9]

Caption: Tandospirone-mediated inhibition of the adenylyl cyclase pathway.

Activation of G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels

The Gβγ subunits, which dissociate from the Giα subunit upon receptor activation, can directly interact with and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels.[3][9] This activation leads to an efflux of potassium ions (K+) from the neuron, causing hyperpolarization of the cell membrane and subsequent inhibition of neuronal firing.[2][3]

Caption: Activation of GIRK channels by tandospirone.

Modulation of the Extracellular Signal-Regulated Kinase (ERK) Pathway

Tandospirone has also been shown to activate the mitogen-activated protein (MAP) kinase signaling cascade, specifically by increasing the phosphorylation of the p42/44 extracellular signal-regulated kinase (ERK).[10][11] This effect has been observed in the hypothalamic paraventricular nucleus and the dorsal raphe nucleus and can be blocked by the 5-HT1A antagonist WAY 100635, confirming its mediation through 5-HT1A receptors.[3][10] The activation of the ERK pathway may contribute to the neuroplastic changes associated with the long-term therapeutic effects of tandospirone.[11]

Caption: Tandospirone's influence on the ERK signaling pathway.

Experimental Protocols

The characterization of tandospirone's interaction with 5-HT1A receptors involves a variety of in vitro and in vivo experimental techniques. Below is a generalized workflow for a key in vitro assay.

Radioligand Binding Assay Workflow

Radioligand binding assays are fundamental for determining the affinity (Ki) of a compound for its receptor.

Caption: General workflow for a competitive radioligand binding assay.

A detailed protocol for such an assay would typically involve the following steps:

-

Membrane Preparation: Homogenization of brain tissue (e.g., rat hippocampus) in a suitable buffer, followed by differential centrifugation to isolate a membrane fraction rich in 5-HT1A receptors.[12]

-

Binding Reaction: Incubation of the membrane preparation with a constant concentration of a radiolabeled 5-HT1A ligand (e.g., [3H]8-OH-DPAT) and varying concentrations of unlabeled tandospirone.[12]

-

Separation: Rapid filtration of the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[12]

-

Quantification: Measurement of the radioactivity retained on the filters using liquid scintillation counting.[12]

-

Data Analysis: The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of tandospirone that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[13]

Conclusion

This compound's mechanism of action is centered on its high-affinity, selective, and partial agonist activity at the 5-HT1A receptor. Its therapeutic efficacy arises from the subsequent modulation of key intracellular signaling pathways, including the inhibition of adenylyl cyclase, activation of GIRK channels, and stimulation of the ERK pathway. This multifaceted molecular profile results in a net inhibitory effect on neuronal activity in brain regions critical for mood and anxiety regulation. A thorough understanding of these mechanisms is crucial for the ongoing development of novel and improved therapeutic agents for a range of CNS disorders.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. [A new approach to innovating selective anxiolytics: pharmacological profile of a novel 5-HT1A agonist (tandospirone)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. immune-system-research.com [immune-system-research.com]

- 6. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of tandospirone on second messenger systems and neurotransmitter release in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Tandospirone activates neuroendocrine and ERK (MAP kinase) signaling pathways specifically through 5-HT1A receptor mechanisms in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. benchchem.com [benchchem.com]

- 13. pdspdb.unc.edu [pdspdb.unc.edu]

A Deep Dive into the Pharmacology of Tandospirone and Other Azapirones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the pharmacological profile of tandospirone in comparison to other notable azapirones, including buspirone and gepirone. The azapirone class of drugs, primarily known for their anxiolytic and antidepressant properties, exerts its effects predominantly through the modulation of the serotonergic system. This document delves into their receptor binding affinities, pharmacokinetic properties, and the intricate signaling pathways they influence. Detailed methodologies for key experimental procedures used in their characterization are also provided to facilitate reproducible research in the field.

Introduction

Azapirones are a distinct class of psychotropic agents that have garnered significant attention for their favorable side-effect profile compared to traditional anxiolytics like benzodiazepines.[1] Unlike benzodiazepines, azapirones do not cause sedation, muscle relaxation, or have a significant potential for dependence.[1] Their primary mechanism of action is centered on the serotonin 1A (5-HT1A) receptor, where they act as partial agonists.[2] This guide focuses on tandospirone, an azapirone approved for the treatment of anxiety and as an augmentation for antidepressants in Japan and China, and compares its pharmacological characteristics with the more widely known buspirone and the recently FDA-approved gepirone.[3]

Receptor Binding Profile

The therapeutic effects and side-effect profiles of azapirones are largely determined by their affinity for various neurotransmitter receptors. While their primary target is the 5-HT1A receptor, their interactions with other receptors, such as dopamine and adrenergic receptors, contribute to their overall pharmacological activity.

Comparative Receptor Binding Affinities

Tandospirone exhibits a high affinity and selectivity for the 5-HT1A receptor.[4] Compared to buspirone and gepirone, tandospirone has a relatively lower affinity for dopamine D2 receptors, which may contribute to its distinct side-effect profile.[3] The binding affinities (Ki values) of tandospirone, buspirone, and gepirone for key receptors are summarized in the table below. Lower Ki values indicate higher binding affinity.

| Receptor | Tandospirone (Ki, nM) | Buspirone (Ki, nM) | Gepirone (Ki, nM) |

| 5-HT1A | 27 ± 5[4] | ~20-40 | ~15-30 |

| 5-HT2A | >1000[4] | ~200-500 | >1000 |

| Dopamine D2 | >1000[4] | ~100-300 | >1000[3] |

| α1-Adrenergic | >1000[4] | ~50-100 | Not specified |

| α2-Adrenergic | >1000[4] | ~500-1000 | Not specified |

Note: Ki values can vary between studies due to different experimental conditions. The values presented here are representative estimates from the available literature.

Pharmacokinetic Profiles

The absorption, distribution, metabolism, and excretion (ADME) properties of azapirones are critical for determining their dosing regimens and clinical utility. A significant metabolite of several azapirones, including tandospirone, buspirone, and gepirone, is 1-(2-pyrimidinyl)piperazine (1-PP), which itself has pharmacological activity, primarily as an α2-adrenergic antagonist.[5]

Comparative Pharmacokinetics

Tandospirone and buspirone are characterized by rapid absorption and extensive first-pass metabolism, leading to low oral bioavailability.[6][7] Gepirone is available in an extended-release (ER) formulation, which provides a more favorable pharmacokinetic profile with a longer half-life and the possibility of once-daily dosing.[3]

| Parameter | Tandospirone | Buspirone | Gepirone (ER) |

| Tmax (hours) | ~1.4[7] | 0.7 - 1.5[8] | ~6[3][9] |

| Cmax (ng/mL) | Varies with dose | ~2.5 (20mg dose)[6] | 3.6 - 4.3[3] |

| Bioavailability (%) | ~0.24 (in rats)[7] | ~4[6][8] | 14 - 17[3][9] |

| Half-life (hours) | ~1.3[7] | 2 - 3[8] | ~5[9] |

| Protein Binding (%) | 30.4 (free fraction 69.6%)[5] | ~86[8] | 72[9] |

Signaling Pathways

The interaction of azapirones with the 5-HT1A receptor initiates a cascade of intracellular signaling events that ultimately modulate neuronal activity.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Upon activation by an agonist like an azapirone, the G-protein dissociates into its α and βγ subunits, which then modulate downstream effectors. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunit can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and reduced neuronal excitability.

Experimental Protocols

The characterization of novel compounds targeting specific receptors relies on robust and reproducible experimental methodologies. Below are detailed protocols for two key assays used in the pharmacological profiling of azapirones.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from its receptor by a non-labeled test compound.

Materials:

-

Brain tissue homogenate (e.g., rat hippocampus for 5-HT1A receptors) or cell membranes expressing the receptor of interest.[10]

-

Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors).

-

Test compound (e.g., tandospirone).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.[10]

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.[11]

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[10]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.[11]

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

Objective: To measure the effect of a drug on the extracellular concentration of a neurotransmitter (e.g., dopamine) in a specific brain region (e.g., prefrontal cortex).

Materials:

-

Experimental animal (e.g., rat).

-

Stereotaxic apparatus.

-

Microdialysis probe.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

High-performance liquid chromatography (HPLC) system with an appropriate detector (e.g., electrochemical detector for dopamine).[12]

Procedure:

-

Surgery: Anesthetize the animal and use a stereotaxic apparatus to implant a guide cannula targeting the brain region of interest.[13]

-

Recovery: Allow the animal to recover from surgery for a specified period.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.[14]

-

Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[14]

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.[14]

-

Drug Administration: After collecting baseline samples, administer the test drug (e.g., tandospirone) via an appropriate route (e.g., intraperitoneal injection).

-

Continued Collection: Continue collecting dialysate samples to monitor changes in neurotransmitter levels over time.

-

Analysis: Analyze the concentration of the neurotransmitter in the dialysate samples using HPLC.[12]

-

Data Analysis: Express the results as a percentage of the baseline neurotransmitter concentration and plot against time.

Conclusion

Tandospirone demonstrates a distinct pharmacological profile among the azapirones, characterized by its high selectivity for the 5-HT1A receptor and lower affinity for dopamine D2 receptors compared to buspirone. While its pharmacokinetic properties necessitate multiple daily doses, its unique receptor binding profile may offer a favorable balance of efficacy and tolerability for the treatment of anxiety and related disorders. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of novel azapirone derivatives with improved therapeutic potential. Further research, including head-to-head clinical trials, is warranted to fully elucidate the comparative efficacy and safety of tandospirone relative to other azapirones in various patient populations.

References

- 1. The relationship between buspirone bioavailability and dose in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics, brain uptake, and receptor binding of tandospirone and its metabolite 1-(2-pyrimidinyl)-piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics and pharmacodynamics of buspirone, an anxiolytic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and absorption mechanism of tandospirone citrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. go.drugbank.com [go.drugbank.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Brain microdialysis in freely moving animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

Tandospirone Citrate: A Deep Dive into its Modulation of Serotonin and Dopamine Systems

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tandospirone citrate, an azapirone derivative, is a selective partial agonist for the serotonin 1A (5-HT1A) receptor, exhibiting a distinct pharmacological profile that differentiates it from other anxiolytics. This technical guide provides a comprehensive overview of tandospirone's mechanism of action, with a specific focus on its intricate interplay with the serotonin and dopamine neurotransmitter systems. Drawing from a range of preclinical and clinical studies, this document details the quantitative aspects of its receptor binding and functional activity, outlines the experimental methodologies used to elucidate its effects, and visually represents its key signaling pathways and proposed mechanisms of action. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel therapeutics targeting neuropsychiatric disorders.

Introduction

Tandospirone is primarily recognized for its anxiolytic properties and is clinically utilized in some countries for the treatment of generalized anxiety disorder.[1][2] Its mechanism of action is centered on its high affinity and partial agonist activity at the 5-HT1A receptor.[1][3] Unlike benzodiazepines, tandospirone's anxiolytic effects are not associated with sedation, muscle relaxation, or a high potential for dependence.[1] A growing body of evidence also suggests its potential therapeutic utility in other central nervous system (CNS) disorders, including depression and cognitive deficits associated with schizophrenia, largely attributed to its modulatory effects on both serotonergic and dopaminergic pathways.[1][4]

Quantitative Data: Receptor Binding Affinity and Functional Activity

Tandospirone's pharmacological activity is defined by its high selectivity for the 5-HT1A receptor. The following tables summarize the key quantitative data regarding its binding affinities and functional activity.

Table 1: Receptor Binding Affinities (Ki values) of Tandospirone

| Receptor | Ki (nM) | Reference |

| Serotonin 5-HT1A | 27 ± 5 | [1][2] |

| Serotonin 5-HT2 | 1300 - 41000 | [1][2] |

| Serotonin 5-HT1C | 1300 - 41000 | [1][2] |

| Dopamine D1 | 1300 - 41000 | [1][2] |

| Dopamine D2 | 1300 - 41000 | [1][2] |

| α1-Adrenergic | 1300 - 41000 | [1][2] |

| α2-Adrenergic | 1300 - 41000 | [1][2] |

Table 2: Functional Activity of Tandospirone

| Parameter | Value | Reference |

| 5-HT1A Receptor Activity | Partial Agonist | [1][3] |

| Intrinsic Agonist Effect (vs. 8-OH-DPAT) | ~60% | [2] |

| Effect on Forskolin-induced cAMP production | Inhibition | [5] |

Table 3: In Vivo Effects on Dopamine Release (Rat Medial Prefrontal Cortex)

| Treatment | Change in Dopamine Release (vs. Basal) | Reference |

| Tandospirone (5 mg/kg) | ~190% increase | [6] |

| Fluoxetine (10 mg/kg) | ~200% increase | [6] |

| Tandospirone (5 mg/kg) + Fluoxetine (10 mg/kg) | ~380% increase | [6] |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the pharmacological and functional effects of tandospirone.

Radioligand Receptor Binding Assays

These assays are employed to determine the affinity of tandospirone for various neurotransmitter receptors.

-

Objective: To quantify the binding affinity (Ki) of tandospirone for specific receptors.

-

General Procedure:

-

Membrane Preparation: Homogenates of specific brain regions (e.g., cortex for 5-HT1A receptors) or cell lines expressing the receptor of interest (e.g., CHO cells expressing human 5-HT1A receptors) are prepared.[2][5]

-

Incubation: The membrane preparations are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors, [3H]-spiperone for D2 receptors) and varying concentrations of tandospirone.[2][7]

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of tandospirone that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

-

In Vivo Microdialysis

This technique is used to measure the extracellular levels of neurotransmitters, such as dopamine, in specific brain regions of freely moving animals.

-

Objective: To assess the effect of tandospirone on dopamine release in the medial prefrontal cortex.[6]

-

General Procedure:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., medial prefrontal cortex) of an anesthetized rat.[6][8]

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Dialysate samples, containing extracellular fluid from the surrounding brain tissue, are collected at regular intervals.

-

Neurotransmitter Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Drug Administration: Tandospirone is administered (e.g., via intraperitoneal injection), and changes in dopamine levels are monitored over time.[6]

-

Functional Assays (e.g., [35S]GTPγS Binding and cAMP Accumulation)

These assays are used to determine the functional activity of tandospirone at the 5-HT1A receptor (i.e., whether it acts as an agonist, antagonist, or partial agonist).

-

Objective: To characterize the intrinsic agonist activity of tandospirone at the 5-HT1A receptor.

-

[35S]GTPγS Binding Assay:

-

This assay measures the activation of G-proteins coupled to the receptor.

-

Cell membranes expressing the 5-HT1A receptor are incubated with [35S]GTPγS and varying concentrations of tandospirone.

-

Agonist binding activates the G-protein, leading to the binding of [35S]GTPγS.

-

The amount of bound [35S]GTPγS is quantified to determine the level of G-protein activation.[5]

-

-

cAMP Accumulation Assay:

-

This assay measures the downstream effect of G-protein activation.

-

The 5-HT1A receptor is coupled to an inhibitory G-protein (Gi/o), which inhibits adenylyl cyclase.

-

Cells expressing the 5-HT1A receptor are stimulated with forskolin (to increase cAMP levels) in the presence of varying concentrations of tandospirone.

-

The ability of tandospirone to inhibit forskolin-stimulated cAMP accumulation is measured as an indicator of its agonist activity.[5]

-

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways and proposed mechanisms through which tandospirone modulates the serotonin and dopamine systems.

Postsynaptic 5-HT1A Receptor Signaling

Tandospirone acts as a partial agonist at postsynaptic 5-HT1A receptors, leading to a cascade of intracellular events.

Caption: Postsynaptic 5-HT1A receptor signaling cascade initiated by tandospirone.

Proposed Mechanism for Increased Dopamine Release

Tandospirone's action on 5-HT1A receptors in the raphe nuclei and prefrontal cortex is believed to indirectly increase dopamine release in the ventral tegmental area (VTA).

Caption: Proposed mechanism of tandospirone-induced dopamine release.

Experimental Workflow for Assessing Anxiolytic Activity

Animal models are crucial for evaluating the anxiolytic potential of compounds like tandospirone.

Caption: General experimental workflow for evaluating anxiolytic-like effects.

Conclusion

This compound's pharmacological profile is distinguished by its high selectivity and partial agonism at the 5-HT1A receptor. This primary mechanism of action is responsible for its anxiolytic effects, which are mediated through the modulation of postsynaptic 5-HT1A receptor signaling pathways. Furthermore, tandospirone's ability to indirectly enhance dopamine neurotransmission in the prefrontal cortex provides a basis for its potential therapeutic applications in a broader range of CNS disorders. The experimental methodologies and data presented in this guide offer a detailed framework for understanding and further investigating the complex neuropharmacology of tandospirone. As research continues to unravel the intricacies of serotonergic and dopaminergic interactions, tandospirone remains a valuable tool for both clinical treatment and scientific exploration.

References

- 1. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. immune-system-research.com [immune-system-research.com]

- 4. Frontiers | Tandospirone prevents stress-induced anxiety-like behavior and visceral hypersensitivity by suppressing theta oscillation enhancement via 5-HT1A receptors in the anterior cingulate cortex in rats [frontiersin.org]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. Tandospirone potentiates the fluoxetine-induced increases in extracellular dopamine via 5-HT(1A) receptors in the rat medial frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn-links.lww.com [cdn-links.lww.com]

- 8. A systematic microdialysis study of dopamine transmission in the accumbens shell/core and prefrontal cortex after acute antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Evidence for Tandospirone Citrate in Novel CNS Disorders: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tandospirone citrate, a selective partial agonist of the serotonin 1A (5-HT1A) receptor, has long been utilized for its anxiolytic properties.[1] However, a growing body of preclinical evidence suggests its therapeutic potential extends to a broader range of central nervous system (CNS) disorders. This technical guide synthesizes the key preclinical findings for tandospirone in novel CNS applications, including schizophrenia, depression, post-traumatic stress disorder (PTSD), and cognitive impairment. The document provides a comprehensive overview of the quantitative data from animal models, detailed experimental protocols for key behavioral assays, and visualizations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

Tandospirone's primary mechanism of action is its high affinity and partial agonist activity at the 5-HT1A receptor.[1][2] It acts as a full agonist at presynaptic 5-HT1A autoreceptors in the raphe nuclei and a partial agonist at postsynaptic 5-HT1A receptors in various brain regions, including the hippocampus, amygdala, and prefrontal cortex.[1] This dual action modulates serotonergic neurotransmission. Additionally, tandospirone has been shown to indirectly influence dopaminergic pathways, particularly in the prefrontal cortex, which is implicated in its therapeutic effects across different CNS disorders.[1][2]

Preclinical Efficacy in Novel CNS Disorders: Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of tandospirone in various animal models of CNS disorders.

Table 1: Schizophrenia and Cognitive Impairment Models

| Animal Model | Treatment Regimen | Key Quantitative Findings | Reference |

| MK-801-induced cognitive impairment in rats | Tandospirone (5 mg/kg, i.p.) for 4 days | Suppressed the prolonged foot-shock stress-induced elevation of extracellular lactate in the medial prefrontal cortex (mPFC). | [3][4] |

| Dizocilpine-treated rats | Tandospirone (5 mg/kg) | Decreased locomotor activity, suggesting potential for managing positive symptoms. | [1] |

| Common Marmosets | Tandospirone | Improved performance in the object retrieval detour (ORD) task, indicating enhanced executive function. Increased extracellular dopamine levels in the mPFC. | [1] |

| Shank3B+/- mice (Autism Spectrum Disorder model) | Acute tandospirone (0.01 and 0.06 mg/kg, i.p.) | Reduced elevated self-grooming behavior and attenuated spatial acquisition deficits. | [5] |

| Shank3B+/- mice (Autism Spectrum Disorder model) | Repeated tandospirone (0.06 mg/kg) | Attenuated elevated self-grooming behavior. | [5] |

Table 2: Depression and Anxiety Models

| Animal Model | Treatment Regimen | Key Quantitative Findings | Reference |

| Forced Swim Test in rats | Not specified | Demonstrated antidepressant effects. | [1] |

| Chronic Water Avoidance Stress in rats | Tandospirone | Relieved anxiety-like behavior and visceral hypersensitivity. | [6] |

| Psychosocial Stress (Intermittent Social Defeat) in rats | Chronic tandospirone (10 mg/kg, i.p.) for 28 days | Reversed the stress-induced increase in latency in the Novelty-Suppressed Feeding (NSF) test and the decrease in doublecortin (DCX)-positive cells in the hippocampus. | [7][8] |

| Contextual Conditioned Fear in rats | Tandospirone (0.3 mg/kg, s.c.) with SSRIs (subeffective doses) | Markedly inhibited conditioned freezing behavior 14 days after fear conditioning. | [9] |

| Healthy rats | Tandospirone (5 mg/kg, i.p.) | Increased dopamine release in the medial frontal cortex to ~190% of basal levels. | [2] |

| Healthy rats | Tandospirone (5 mg/kg, i.p.) + Fluoxetine (10 mg/kg) | Increased dopamine release in the medial frontal cortex to 380% of basal levels (compared to 200% with fluoxetine alone). | [1][2] |

| Healthy rats | Chronic tandospirone (1 or 10 mg/kg, s.c.) for 14 days | Dose-dependently increased the number of DCX-positive cells in the dentate gyrus of the hippocampus. | [10][11] |

Key Experimental Protocols

Detailed methodologies for the principal behavioral assays cited in the preclinical studies are provided below.

Forced Swim Test (FST)

-

Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Procedure:

-

Pre-test Session (Day 1): Rats are placed in the cylinder for a 15-minute period. This session promotes the development of immobility on the subsequent test day.

-

Test Session (Day 2): 24 hours after the pre-test, animals are administered tandospirone or vehicle. Following the appropriate absorption time, they are placed back into the water-filled cylinder for a 5-minute test session.

-

Data Analysis: The duration of immobility (floating with only minor movements to keep the head above water) is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.[12][13]

-

Elevated Plus Maze (EPM)

-

Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm). It consists of two open arms and two enclosed arms of equal size.

-

Procedure:

-

The animal is placed in the center of the maze, facing an open arm.

-

The animal is allowed to freely explore the maze for a 5-minute period.

-

The entire session is typically recorded by an overhead camera for later analysis.

-

-

Data Analysis: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters suggests an anxiolytic effect.[14][15]

Novelty-Suppressed Feeding (NSF) Test

-

Apparatus: A novel, brightly lit open field arena (e.g., 50x50 cm). A single food pellet is placed on a small piece of white paper in the center of the arena.

-

Procedure:

-

Animals are food-deprived for 24 hours prior to the test.

-

The animal is placed in a corner of the open field.

-

The latency to begin eating the food pellet is recorded over a 5-10 minute period.

-

-

Data Analysis: A longer latency to begin eating is interpreted as increased anxiety-like behavior. A reduction in this latency suggests an anxiolytic or antidepressant-like effect.[7][16][17]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways influenced by tandospirone and a typical experimental workflow for preclinical assessment.

Caption: Tandospirone's 5-HT1A Receptor Signaling Pathway.

Caption: Tandospirone's Modulation of Dopamine Release.

Caption: Preclinical Assessment Workflow for Tandospirone.

Conclusion

The preclinical evidence strongly supports the potential of this compound as a therapeutic agent for a variety of CNS disorders beyond anxiety. Its modulatory effects on both the serotonergic and dopaminergic systems, coupled with its ability to promote neurogenesis, provide a compelling rationale for its repositioning. The quantitative data from diverse animal models demonstrate its efficacy in ameliorating symptoms related to schizophrenia, depression, and PTSD. The detailed experimental protocols provided herein offer a foundation for the design of future preclinical studies, while the signaling pathway diagrams elucidate the complex mechanisms underlying its therapeutic effects. Further investigation, particularly in clinical settings, is warranted to fully explore the therapeutic utility of tandospirone in these novel CNS indications.

References

- 1. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tandospirone potentiates the fluoxetine-induced increases in extracellular dopamine via 5-HT(1A) receptors in the rat medial frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tandospirone, a 5-HT1A partial agonist, ameliorates aberrant lactate production in the prefrontal cortex of rats exposed to blockade of N-methy-D-aspartate receptors; Toward the therapeutics of cognitive impairment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tandospirone, a 5-HT1A partial agonist, ameliorates aberrant lactate production in the prefrontal cortex of rats exposed to blockade of N-methy-D-aspartate receptors; Toward the therapeutics of cognitive impairment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tandospirone, a Partial 5-HT1A Receptor Agonist, Administered Systemically or Into Anterior Cingulate Attenuates Repetitive Behaviors in Shank3B Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chronic treatment with tandospirone, a serotonin 1A receptor partial agonist, inhibits psychosocial stress-induced changes in hippocampal neurogenesis and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dopamine release induced by atypical antipsychotics in prefrontal cortex requires 5-HT1A receptors but not 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synergistic effects of tandospirone and selective serotonin reuptake inhibitors on the contextual conditioned fear stress response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chronic Treatment with the 5-HT1A Receptor Partial Agonist Tandospirone Increases Hippocampal Neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chronic Treatment with the 5-HT1A Receptor Partial Agonist Tandospirone Increases Hippocampal Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 14. protocols.io [protocols.io]

- 15. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchwithrutgers.com [researchwithrutgers.com]

- 17. A standardization of the Novelty-Suppressed Feeding Test protocol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Tandospirone Citrate for Research Professionals

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the synthesis and chemical properties of tandospirone citrate. It includes detailed experimental protocols, quantitative data, and visualizations to facilitate a deeper understanding of this anxiolytic agent.

Introduction

This compound is a potent and selective partial agonist of the 5-HT1A serotonin receptor, belonging to the azapirone class of drugs. It is primarily utilized for its anxiolytic and antidepressant properties. This technical guide delves into the synthesis of this compound and its key chemical characteristics, providing a valuable resource for researchers in the field of neuroscience and drug discovery.

Chemical Properties of this compound

Tandospirone, as a citrate salt, is a white crystalline powder. It is sparingly soluble in water and methanol.

| Property | Value |

| Molecular Formula | C₂₁H₂₉N₅O₂・C₆H₈O₇ |

| Molecular Weight | 575.61 g/mol |

| IUPAC Name | (3aR,4S,7R,7aS)-2-{4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione monocitrate |

| CAS Number | 112457-95-1 |

Synthesis of this compound

The synthesis of tandospirone is a multi-step process that involves the preparation of two key intermediates: cis-5-norbornene-exo-2,3-dicarboximide and 1-(2-pyrimidinyl)piperazine. These intermediates are then coupled, followed by hydrogenation and salt formation to yield the final product.

Synthesis Pathway

Caption: Synthesis pathway of this compound.

Experimental Protocols

Step 1: Synthesis of cis-5-Norbornene-exo-2,3-dicarboxylic Anhydride

-

Diels-Alder Reaction: Maleic anhydride is reacted with cyclopentadiene in a suitable solvent like ethyl acetate to form cis-5-norbornene-endo-2,3-dicarboxylic anhydride.

-

Isomerization: The endo isomer is then thermally isomerized to the more stable exo isomer by heating at high temperatures (around 190-210°C)[1].

Step 2: Synthesis of cis-Norbornane-exo-2,3-dicarboximide

-

Imidation: cis-5-Norbornene-exo-2,3-dicarboxylic anhydride is reacted with aqueous ammonia to form the corresponding imide.

-

Hydrogenation: The double bond in the norbornene ring is reduced by catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst to yield cis-norbornane-exo-2,3-dicarboximide[1].

Step 3: Synthesis of 1-(2-Pyrimidinyl)piperazine

-

Nucleophilic Aromatic Substitution: 2-Chloropyrimidine is reacted with an excess of piperazine in a solvent such as ethanol. The reaction mixture is stirred at room temperature, followed by workup to isolate the product.

Step 4: Synthesis of Tandospirone

-

N-Alkylation: cis-Norbornane-exo-2,3-dicarboximide is alkylated with 1,4-dibromobutane in the presence of a base like potassium carbonate in a solvent such as acetone to yield N-(4-bromobutyl)-cis-norbornane-exo-2,3-dicarboximide[2].

-

Coupling: The resulting N-(4-bromobutyl) derivative is then coupled with 1-(2-pyrimidinyl)piperazine in a solvent like N,N-dimethylformamide (DMF) with a base (e.g., potassium carbonate) and a catalyst (e.g., potassium iodide) to form tandospirone base[2].

Step 5: Formation of this compound

-

Salt Formation: The synthesized tandospirone base is dissolved in a suitable solvent, such as ethyl acetate, and treated with a solution of citric acid to precipitate this compound[3]. The product is then collected by filtration, washed, and dried.

Mechanism of Action and Receptor Binding

Tandospirone's primary mechanism of action is as a partial agonist at the serotonin 5-HT1A receptor. This interaction is highly selective, with significantly lower affinity for other serotonin receptor subtypes, as well as for adrenergic and dopaminergic receptors.

Signaling Pathway

Caption: Mechanism of action of Tandospirone.

Receptor Binding Affinity

The binding affinity of tandospirone for various neurotransmitter receptors has been determined through radioligand binding assays. The data highlights its high selectivity for the 5-HT1A receptor.

| Receptor | K_i_ (nM) |

| 5-HT1A | 27 ± 5 |

| 5-HT2 | 1300 ± 200 |

| α1-adrenergic | 1600 ± 80 |

| D2 (dopamine) | 1700 ± 300 |

| α2-adrenergic | 1900 ± 400 |

| 5-HT1C | 2600 ± 60 |

| D1 (dopamine) | 41000 ± 10000 |

Pharmacokinetic Properties

Pharmacokinetic studies in rats have provided insights into the absorption, distribution, metabolism, and excretion of tandospirone.

| Parameter | Value (in rats) | Reference |

| Half-life (t_1/2_) | 1.380 ± 0.46 h (intragastric) | [4] |

| 1.224 ± 0.39 h (intravenous) | [4] | |

| Time to max concentration (T_max_) | 0.161 ± 0.09 h (intragastric) | [4] |

| Absolute Bioavailability | 0.24% | [4] |

Analytical Methods

The purity and concentration of this compound can be determined using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) being a commonly employed method.

Experimental Workflow for Analysis

Caption: Experimental workflow for HPLC analysis.

HPLC Method Parameters

A typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of this compound is summarized below.

| Parameter | Condition | Reference |

| Column | C18 | [4] |

| Mobile Phase | Acetonitrile and 0.01 M potassium dihydrogen phosphate solution | [1] |

| Detection | UV at 243 nm | [1][5] |

| Flow Rate | 1.0 mL/min | [6] |

Method Validation Parameters:

A validated HPLC method should demonstrate specificity, linearity, accuracy, precision, and robustness.

| Parameter | Typical Acceptance Criteria |

| Specificity | No interference from placebo or degradation products |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

Conclusion

This technical guide provides a detailed overview of the synthesis and chemical properties of this compound. The provided experimental protocols, quantitative data, and visual diagrams offer a valuable resource for researchers engaged in the study and development of this important anxiolytic agent. The high selectivity of tandospirone for the 5-HT1A receptor continues to make it a subject of interest for further investigation in the treatment of anxiety and other neurological disorders.

References

- 1. CN101362751B - this compound, preparation method thereof, formulations and quality control method - Google Patents [patents.google.com]

- 2. This compound, SM-3997, Sediel-药物合成数据库 [drugfuture.com]

- 3. Synthesis and anxiolytic activity of N-substituted cyclic imides (1R*,2S*,3R*,4S*)-N-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-2,3- bicyclo[2.2.1]heptanedicarboximide (tandospirone) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and absorption mechanism of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pmda.go.jp [pmda.go.jp]

- 6. Development and Validation of a RP-HPLC Method for Determination of Cyclosporine in Capsule - PMC [pmc.ncbi.nlm.nih.gov]

Tandospirone's Impact on Neurogenesis and Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tandospirone, a selective partial agonist of the serotonin 1A (5-HT1A) receptor, has demonstrated significant potential in modulating key neuronal processes underlying brain health and disease.[1][2][3][4] This technical guide provides an in-depth analysis of tandospirone's effects on neurogenesis and synaptic plasticity, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the core signaling pathways. The evidence presented herein positions tandospirone as a compelling candidate for further investigation in the context of neurodegenerative and psychiatric disorders characterized by impaired neural plasticity.

Quantitative Effects on Neurogenesis and Synaptic Plasticity

Tandospirone has been shown to exert quantifiable effects on markers of neurogenesis and to influence synaptic potentiation. The following tables summarize the key quantitative findings from preclinical rodent studies.

Table 1: Effects of Tandospirone on Hippocampal Neurogenesis Markers

| Parameter | Animal Model | Treatment Group | Dosage & Duration | Outcome | Reference |

| Density of Doublecortin (DCX)-positive cells (marker for newborn neurons) | Normal Male Sprague-Dawley Rats | Tandospirone | 1 mg/kg/day, s.c. for 14 days | Significant increase in DCX-positive cells | [5][6] |

| Tandospirone | 10 mg/kg/day, s.c. for 14 days | Significant, dose-dependent increase in DCX-positive cells | [5][6] | ||

| Intermittent Social Defeat Stress-induced Rats | Vehicle | N/A | Decrease in DCX-positive cells | [1][7] | |

| Tandospirone | 10 mg/kg/day, i.p. for 28 days | Reversed the stress-induced decrease in DCX-positive cells | [1][7] | ||

| Density of Ki-67-positive cells (marker for proliferating cells) | Intermittent Social Defeat Stress-induced Rats | Vehicle vs. Tandospirone | 10 mg/kg/day, i.p. for 28 days | No significant difference observed | [1][7] |

Table 2: Effects of Tandospirone on Synaptic Plasticity

| Parameter | Synaptic Pathway | Treatment Comparison | Outcome | Reference |

| Long-Term Potentiation (LTP) | Mossy fiber-CA3 | Tandospirone vs. Diazepam | No reduction in LTP with tandospirone | [1] |

| Perforant path-dentate gyrus | Tandospirone vs. Diazepam | No reduction in LTP with tandospirone | [1] | |

| Schaffer collateral-CA1 | Tandospirone vs. Diazepam | Not specified | [1] | |

| Extracellular Dopamine Levels (mPFC) | N/A | Tandospirone (5 mg/kg, i.p.) | Increased dopamine release to ~190% of basal levels | [8] |

| Tandospirone + Fluoxetine | 10 mg/kg fluoxetine alone vs. combination | Fluoxetine alone: ~200% of basal; Combination: ~380% of basal | [1][8] |

Key Experimental Methodologies

The following protocols provide a detailed overview of the methods used in seminal studies investigating tandospirone's effects.

Chronic Tandospirone Administration and Immunohistochemistry for Neurogenesis

-

Drug Administration: Tandospirone administered subcutaneously (s.c.) or intraperitoneally (i.p.) once daily. Common dosages include 1 mg/kg and 10 mg/kg over a period of 14 or 28 days.[5][6][7]

-

Tissue Processing: Following the treatment period, animals are euthanized, and brains are perfused and fixed. Brains are then sectioned for immunohistochemical analysis.

-

Immunohistochemistry: Sections are stained for markers of neurogenesis, specifically Doublecortin (DCX) to identify immature neurons and Ki-67 to identify proliferating cells.

-

Quantification: The number of DCX-positive and Ki-67-positive cells in the dentate gyrus of the hippocampus is quantified using stereological methods.[6][7]

Social Defeat Stress Model and Behavioral Analysis

-

Animal Model: Male Sprague-Dawley rats.[7]

-

Stress Induction: Animals are subjected to intermittent social defeat over a two-week period.[7]

-

Drug Administration: Tandospirone (10 mg/kg) or vehicle is administered daily for 28 days, starting two weeks prior to the stress induction.[7]

-

Behavioral Testing: The Novelty-Suppressed Feeding (NSF) test is used to assess anxiety-like behavior. The latency to begin eating in a novel environment is measured.[7]

-

Neurogenesis Analysis: Following behavioral testing, brains are processed for immunohistochemical analysis of DCX and Ki-67 as described in Protocol 2.1.[7]

Signaling Pathways

Tandospirone's pro-neurogenic and plasticity-enhancing effects are primarily mediated through its action on the 5-HT1A receptor and the subsequent modulation of downstream signaling cascades.

Core 5-HT1A Receptor Signaling

Tandospirone acts as a partial agonist at the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR) linked to inhibitory G proteins (Gi/o).[1][2][9] Activation of the 5-HT1A receptor by tandospirone initiates two primary intracellular signaling events:

-

Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent reduction in the activity of Protein Kinase A (PKA).[1][9]

-

Activation of GIRK Channels: The Gβγ subunit directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, which inhibits neuronal firing.[1][2][9]

Modulation of the ERK/MAP Kinase Pathway

Studies have also implicated the extracellular signal-regulated kinase (ERK) pathway, a component of the mitogen-activated protein (MAP) kinase cascade, in tandospirone's mechanism of action.[1][2] Activation of the 5-HT1A receptor by tandospirone can lead to the phosphorylation and activation of ERK.[10] This pathway is a crucial regulator of gene expression and protein synthesis, processes that are fundamental to neurogenesis and synaptic plasticity. The precise upstream link between 5-HT1A receptor activation and the ERK pathway is an area of ongoing research but may involve G-protein-dependent or independent mechanisms.

Interaction with Dopaminergic and Neurotrophic Systems

Tandospirone's influence extends beyond serotonergic signaling. It has been shown to increase extracellular dopamine levels in the medial prefrontal cortex, a brain region critical for cognitive functions and mood regulation.[1][8] This effect is mediated by 5-HT1A receptors and can be potentiated by co-administration with selective serotonin reuptake inhibitors (SSRIs). Furthermore, while direct evidence is still emerging, the pro-neurogenic effects of tandospirone are likely intertwined with the regulation of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF), a key molecule in synaptic plasticity and neuronal survival. Clinical studies have shown that combination therapy with tandospirone can increase serum BDNF levels in patients with depression and anxiety.[11]

Conclusion and Future Directions

The collective evidence strongly indicates that tandospirone promotes neurogenesis and synaptic plasticity through its selective partial agonism at 5-HT1A receptors. Its ability to increase the number of new neurons in the hippocampus and modulate synaptic strength, coupled with a favorable side-effect profile compared to other anxiolytics, underscores its therapeutic potential.

Future research should focus on elucidating the precise molecular mechanisms linking 5-HT1A receptor activation to the ERK and BDNF pathways in the context of tandospirone's action. Furthermore, clinical trials investigating the long-term effects of tandospirone on cognitive function and brain structure in patients with neurodegenerative and psychiatric disorders are warranted. The development of more specific agonists targeting distinct 5-HT1A receptor populations may also offer novel therapeutic avenues.

References

- 1. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. What is the mechanism of Tandospirone Citrate? [synapse.patsnap.com]

- 4. immune-system-research.com [immune-system-research.com]

- 5. Chronic Treatment with the 5-HT1A Receptor Partial Agonist Tandospirone Increases Hippocampal Neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chronic Treatment with the 5-HT1A Receptor Partial Agonist Tandospirone Increases Hippocampal Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chronic treatment with tandospirone, a serotonin 1A receptor partial agonist, inhibits psychosocial stress-induced changes in hippocampal neurogenesis and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tandospirone potentiates the fluoxetine-induced increases in extracellular dopamine via 5-HT(1A) receptors in the rat medial frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tandospirone activates neuroendocrine and ERK (MAP kinase) signaling pathways specifically through 5-HT1A receptor mechanisms in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of tandospirone capsule combined with paroxetine on serum BDNF and 5-HT levels in patients with depression of hypertension complicated with anxiety disorder-Academax [zbzx.academax.com]

Unraveling the Complexities of Tandospirone's Active Metabolites: A Pharmacodynamic Deep Dive

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Tandospirone, an anxiolytic and antidepressant agent of the azapirone class, has garnered significant interest for its therapeutic efficacy, particularly in the treatment of generalized anxiety disorder and its potential applications in other central nervous system disorders.[1] Its pharmacological activity is primarily attributed to its action as a potent and selective partial agonist at the serotonin 1A (5-HT1A) receptor.[2][3][4][5] However, a comprehensive understanding of tandospirone's in vivo effects necessitates a thorough investigation into the pharmacodynamics of its principal active metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP).[6][7][8][9] This technical guide provides an in-depth analysis of the pharmacodynamic profiles of both tandospirone and 1-PP, presenting key quantitative data, detailing experimental methodologies, and illustrating the intricate signaling pathways involved.

Pharmacodynamic Profiles: A Tale of Two Molecules

The overall pharmacological effect of tandospirone is a composite of the actions of the parent drug and its primary metabolite. While tandospirone drives the primary serotonergic activity, 1-PP introduces a distinct modulatory effect on the adrenergic system.

Tandospirone: The Selective 5-HT1A Partial Agonist

Tandospirone's principal mechanism of action is its high-affinity binding to and partial agonism of the 5-HT1A receptor.[2] This interaction is believed to mediate its anxiolytic and antidepressant effects.

-

Receptor Binding Affinity: Tandospirone exhibits high selectivity for the 5-HT1A receptor, with significantly lower affinity for other serotonin receptor subtypes, as well as for adrenergic and dopaminergic receptors.[2][3]

-

Functional Activity: As a partial agonist, tandospirone elicits a submaximal response compared to the endogenous full agonist, serotonin. Functional studies have demonstrated that it possesses approximately 60% of the intrinsic activity of the full 5-HT1A agonist 8-OH-DPAT in stimulating adenylate cyclase.[2] This partial agonism is crucial, as it allows for a modulatory effect on the serotonergic system, potentially reducing the risk of overstimulation and associated side effects.[1]

1-(2-pyrimidinyl)-piperazine (1-PP): The α2-Adrenergic Antagonist

In contrast to its parent compound, the major active metabolite 1-PP demonstrates a distinct pharmacodynamic profile, primarily characterized by its antagonist activity at α2-adrenergic receptors.[7][8][10]

-

Receptor Binding Affinity: 1-PP binds with high affinity to α2-adrenergic receptors, while displaying significantly weaker partial agonist activity at 5-HT1A receptors.[10] Its affinity for dopamine D2, D3, and D4 receptors is negligible.[10]

-

Functional Activity: The primary functional role of 1-PP is the blockade of α2-adrenergic receptors. These receptors are typically located presynaptically on noradrenergic neurons and function as autoreceptors, inhibiting the release of norepinephrine. By antagonizing these receptors, 1-PP can lead to an increase in noradrenergic neurotransmission.[7] This action may contribute to the overall therapeutic profile of tandospirone, potentially influencing alertness and mood.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative parameters that define the pharmacodynamic profiles of tandospirone and its active metabolite, 1-PP.

Table 1: Receptor Binding Affinities (Ki in nM)

| Compound | 5-HT1A | 5-HT2 | 5-HT1C | α1-Adrenergic | α2-Adrenergic | D1 | D2 |

| Tandospirone | 27 ± 5[2][3] | 1300[2] | 2600[11] | 1600[11] | 1900[11] | 41000[2] | 1700[11] |

| 1-(2-pyrimidinyl)-piperazine (1-PP) | 414[10] | - | - | - | 7.3 - 40[10] | - | >10,000[10] |

Table 2: Functional Activity Parameters

| Compound | Receptor | Assay | Parameter | Value |

| Tandospirone | 5-HT1A | Adenylate Cyclase | Intrinsic Activity | ~60% of 8-OH-DPAT[2] |

| 1-(2-pyrimidinyl)-piperazine (1-PP) | 5-HT1A | - | Emax | 54%[10] |

| 1-(2-pyrimidinyl)-piperazine (1-PP) | Presynaptic α2-Adrenoceptors | [3H]noradrenaline release | pA2 | 6.8 - 7.3[10] |

Experimental Protocols

The characterization of the pharmacodynamics of tandospirone and 1-PP has been achieved through a combination of in vitro and in vivo experimental approaches.

In Vitro Assays

-

Receptor Binding Assays:

-

Objective: To determine the affinity of the compounds for various neurotransmitter receptors.

-

General Methodology: Competitive radioligand binding assays are performed using brain tissue homogenates (e.g., rat or calf cerebral cortex) or cell lines expressing the specific receptor subtype. A radiolabeled ligand with known high affinity for the receptor of interest (e.g., [3H]WAY-100635 for 5-HT1A receptors, [3H]clonidine for α2-adrenergic receptors) is incubated with the tissue or cell preparation in the presence of varying concentrations of the test compound (tandospirone or 1-PP). The amount of radioligand displaced by the test compound is measured, and from this, the inhibition constant (Ki) is calculated.[2][6]

-

-

Functional Assays:

-

Objective: To determine the functional activity of the compounds at their target receptors (i.e., agonist, antagonist, partial agonist).

-

Adenylate Cyclase Activity Assay (for 5-HT1A agonism): This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger, following receptor activation. For Gi-coupled receptors like 5-HT1A, agonism leads to an inhibition of adenylate cyclase. The potency (EC50) and intrinsic activity (Emax) of the compound are determined by measuring the concentration-dependent change in cAMP levels.[2]

-

[35S]GTPγS Binding Assay (for G-protein activation): This assay directly measures the activation of G-proteins following receptor stimulation. Agonists promote the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit. The amount of bound [35S]GTPγS is quantified to determine the potency and efficacy of the agonist.

-

Isolated Tissue Preparations (for α2-adrenergic antagonism): The functional antagonism of α2-adrenoceptors can be assessed using isolated tissue preparations such as the rat vas deferens. The ability of an α2-agonist (e.g., clonidine) to inhibit electrically stimulated contractions is measured in the absence and presence of the antagonist (1-PP). A rightward shift in the concentration-response curve of the agonist indicates competitive antagonism.[6]

-

Neurotransmitter Release Studies (for presynaptic α2-antagonism): Synaptosomal preparations from brain regions like the cerebral cortex can be used to study the effect of compounds on neurotransmitter release. The ability of 1-PP to antagonize the inhibitory effect of norepinephrine on K+-evoked [3H]noradrenaline release provides a measure of its presynaptic α2-adrenoceptor antagonist activity.[10]

-

In Vivo Studies

-

Animal Models of Anxiety and Depression:

-

Objective: To assess the anxiolytic and antidepressant-like effects of the compounds.

-

Methodologies: Various behavioral paradigms are employed, such as the conditioned fear stress model, where the ability of a drug to reduce freezing behavior is measured.[12] The learned helplessness model is another paradigm used to assess antidepressant-like activity.[12]

-

-

Neurochemical and Electrophysiological Studies:

-

Objective: To measure the effects of the compounds on neurotransmitter levels and neuronal activity in the brain.

-

Methodologies: Techniques like in vivo microdialysis can be used to measure extracellular levels of neurotransmitters and their metabolites in specific brain regions. Extracellular single-unit recordings from neurons, for example in the locus coeruleus, are used to assess the effects of compounds on neuronal firing rates.[7]

-

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key metabolic and signaling pathways associated with tandospirone and its active metabolite.

References

- 1. What are 5-HT1A receptor partial agonists and how do they work? [synapse.patsnap.com]

- 2. Tandospirone prevents anesthetic-induced respiratory depression through 5-HT1A receptor activation in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpha 2-adrenoceptor antagonist activity may account for the effects of buspirone in an anticonflict test in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tandospirone, a Partial 5-HT1A Receptor Agonist, Administered Systemically or Into Anterior Cingulate Attenuates Repetitive Behaviors in Shank3B Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and absorption mechanism of tandospirone citrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tandospirone and its metabolite, 1-(2-pyrimidinyl)-piperazine--II. Effects of acute administration of 1-PP and long-term administration of tandospirone on noradrenergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetics, brain uptake, and receptor binding of tandospirone and its metabolite 1-(2-pyrimidinyl)-piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antagonist properties of 1-(2-pyrimidinyl)piperazine at presynaptic alpha 2-adrenoceptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and absorption mechanism of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The pharmacokinetics and pharmacodynamics of tandospirone in rats exposed to conditioned fear stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Tandospirone Citrate: A Comparative Analysis of 5-HT1A and D2 Receptor Binding Affinity

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity of tandospirone citrate for the serotonin 1A (5-HT1A) and dopamine 2 (D2) receptors. Designed for researchers, scientists, and drug development professionals, this document consolidates quantitative data, details experimental methodologies, and visualizes key signaling pathways to offer a comprehensive understanding of tandospirone's receptor interaction profile.

Core Findings: Receptor Binding Affinity

This compound exhibits a significantly higher affinity for the 5-HT1A receptor compared to the D2 receptor. This selectivity is a key characteristic of its pharmacological profile. The binding affinity is commonly expressed in terms of the inhibition constant (Ki), with a lower Ki value indicating a higher affinity.

| Receptor | Ligand | Ki (nM) | Species | Tissue Source | Reference |

| 5-HT1A | Tandospirone | 27 ± 5 | Rat | Brain homogenates | [1][2] |

| D2 | Tandospirone | 1300 - 41000 (Range) | Rat | Brain homogenates | [1][2] |

Table 1: Comparative Binding Affinity of this compound for 5-HT1A and D2 Receptors.

The data clearly indicates that tandospirone's affinity for the 5-HT1A receptor is approximately two to three orders of magnitude greater than its affinity for the D2 receptor[1][2]. This potent and selective agonist effect on 5-HT1A receptors is a defining feature of tandospirone, distinguishing it from other anxiolytic agents like buspirone and ipsapirone which show moderate-to-high affinity for the D2 receptor[1].

Signaling Pathways

Tandospirone acts as a partial agonist at postsynaptic 5-HT1A receptors and a full agonist at presynaptic 5-HT1A autoreceptors[1]. Its binding to the 5-HT1A receptor initiates a cascade of intracellular events. In contrast, its interaction with the D2 receptor is significantly weaker and less characterized.

5-HT1A Receptor Signaling

Activation of the 5-HT1A receptor by tandospirone, which is coupled to inhibitory G-proteins (Gi/o), leads to two primary downstream effects:

-

Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequently reduces the activity of Protein Kinase A (PKA)[1][3].

-

Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: This leads to hyperpolarization of the neuronal membrane and inhibition of neuronal firing[1][3].

Additionally, tandospirone has been shown to increase the phosphorylation of the extracellular signal-regulated kinase (ERK), suggesting the involvement of the mitogen-activated protein (MAP) kinase pathway[1].

D2 Receptor Signaling

Dopamine D2 receptors are also G-protein coupled receptors, typically linked to Gi/o proteins. Activation of D2 receptors generally leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. They can also modulate ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels. Furthermore, D2 receptors can signal through β-arrestin-dependent pathways, which can mediate distinct cellular responses. Given tandospirone's low affinity for the D2 receptor, its physiological effects through this pathway are considered minimal.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities (Ki values) for tandospirone is primarily achieved through competitive radioligand binding assays.

General Workflow

Detailed Methodologies

1. Membrane Preparation:

-

Tissue Source: Whole brain or specific brain regions (e.g., cortex, hippocampus) from rats are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4)[2][4].

-

Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed to pellet the membranes containing the receptors[4].

-

Washing: The membrane pellet is washed multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous ligands.

-

Storage: The final membrane preparation is resuspended in a buffer, protein concentration is determined (e.g., using a BCA assay), and aliquots are stored at -80°C[4].

2. Radioligand Binding Assay (for 5-HT1A Receptors):

-

Radioligand: A selective 5-HT1A receptor radioligand, such as [3H]8-OH-DPAT (agonist) or [3H]WAY-100635 (antagonist), is used[5].

-

Incubation: The reaction mixture contains the prepared membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of this compound[6]. The incubation is carried out in a specific assay buffer at a defined temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium[4].

-

Non-specific Binding: To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled 5-HT1A ligand (e.g., serotonin).

-

Termination: The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand[4][6].

-

Washing: The filters are washed rapidly with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter[4].

3. Radioligand Binding Assay (for D2 Receptors):

-

Radioligand: A selective D2 receptor radioligand, such as [3H]spiperone or [3H]raclopride, is utilized[7].

-

Incubation and Termination: The procedure is analogous to the 5-HT1A assay, with the reaction mixture containing membranes expressing D2 receptors, the D2-specific radioligand, and varying concentrations of tandospirone.

-

Non-specific Binding: Non-specific binding is determined using a high concentration of a non-labeled D2 ligand (e.g., haloperidol or dopamine).

4. Data Analysis:

-

IC50 Determination: The concentration of tandospirone that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-